molecular formula C11H19N3O B13914680 2-[[Bis(2-aminoethyl)amino]methyl]phenol CAS No. 115395-65-8

2-[[Bis(2-aminoethyl)amino]methyl]phenol

Cat. No.: B13914680
CAS No.: 115395-65-8
M. Wt: 209.29 g/mol
InChI Key: OUZADBXJLFZGCU-UHFFFAOYSA-N
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Description

2-[[Bis(2-aminoethyl)amino]methyl]phenol is an organic compound with the molecular formula C11H19N3O It is characterized by the presence of a phenol group substituted with a bis(2-aminoethyl)amino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[[Bis(2-aminoethyl)amino]methyl]phenol typically involves the reaction of 2-aminomethylphenol with bis(2-chloroethyl)amine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, including temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of quinone derivatives.

    Reduction: The compound can be reduced to form various amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenol derivatives.

Scientific Research Applications

2-[[Bis(2-aminoethyl)amino]methyl]phenol has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: The compound is studied for its potential role in enzyme inhibition and as a building block for biologically active molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of certain diseases.

    Industry: It is used in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 2-[[Bis(2-aminoethyl)amino]methyl]phenol involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its phenolic group can participate in hydrogen bonding and other non-covalent interactions, influencing its biological activity.

Comparison with Similar Compounds

    Tris(2-aminoethyl)amine: This compound has a similar structure but with three aminoethyl groups attached to a central nitrogen atom.

    Bis(2-aminoethyl)amine: Similar to 2-[[Bis(2-aminoethyl)amino]methyl]phenol but lacks the phenolic group.

Uniqueness: this compound is unique due to the presence of both a phenolic group and bis(2-aminoethyl)amino group, which allows it to participate in a diverse range of chemical reactions and interactions. This dual functionality makes it a versatile compound in various applications.

Properties

CAS No.

115395-65-8

Molecular Formula

C11H19N3O

Molecular Weight

209.29 g/mol

IUPAC Name

2-[[bis(2-aminoethyl)amino]methyl]phenol

InChI

InChI=1S/C11H19N3O/c12-5-7-14(8-6-13)9-10-3-1-2-4-11(10)15/h1-4,15H,5-9,12-13H2

InChI Key

OUZADBXJLFZGCU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN(CCN)CCN)O

Origin of Product

United States

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